molecular formula C21H25N3O5S B4175757 ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate

ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate

Número de catálogo B4175757
Peso molecular: 431.5 g/mol
Clave InChI: VVFAHEHDKGTQMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate, also known as E7046, is a novel small molecule inhibitor that targets the Toll-like receptor 7 (TLR7) and TLR8 signaling pathways. It has shown promising results in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases.

Mecanismo De Acción

Ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate works by binding to the TLR7 and TLR8 receptors, which are involved in the recognition of viral and bacterial RNA. By blocking these receptors, this compound inhibits the downstream signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in various disease models. It has also been shown to improve clinical symptoms, such as joint swelling and skin lesions, in animal models of rheumatoid arthritis and psoriasis, respectively. Additionally, this compound has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate is its specificity for the TLR7 and TLR8 receptors, which makes it a potentially safer and more effective treatment compared to other broad-spectrum immunosuppressive drugs. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate. One area of focus is the optimization of the drug's pharmacokinetic properties to improve its bioavailability and half-life. Another potential direction is the evaluation of this compound in clinical trials for the treatment of various inflammatory and autoimmune diseases. Additionally, this compound may have potential applications in cancer immunotherapy, as TLR7 and TLR8 signaling pathways have been implicated in tumor growth and immune evasion.

Aplicaciones Científicas De Investigación

Ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been extensively studied in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, psoriasis, and multiple sclerosis. In these studies, this compound has been shown to effectively inhibit the TLR7 and TLR8 signaling pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell activation.

Propiedades

IUPAC Name

ethyl 4-[2-[(4-methylphenyl)sulfonylamino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-3-29-21(26)24-14-12-23(13-15-24)20(25)18-6-4-5-7-19(18)22-30(27,28)17-10-8-16(2)9-11-17/h4-11,22H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFAHEHDKGTQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.